Home > Products > Screening Compounds P15367 > 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid - 1021144-32-0

4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Catalog Number: EVT-1675387
CAS Number: 1021144-32-0
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-((2-Propyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid

  • Compound Description: This compound is a novel angiotensin II AT1 receptor antagonist. It exhibits high affinity for the AT1 receptor and demonstrates anti-hypertensive activity in spontaneously hypertensive rats and renal hypertensive rats. Furthermore, it displays antiproliferative activity in vitro against human prostate cancer cells and anti-tumor activity in vivo in athymic nude mice bearing human prostate cancer cells.

2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)ethyl-4-methylbenzenesulfonate (PBITS)

  • Compound Description: PBITS is a novel fluorescent labeling reagent utilized for pre-column derivatization of fatty acids and bile acids in HPLC analysis. It reacts with fatty acids and bile acids, enhancing their detectability by fluorescence. PBITS exhibits high sensitivity and repeatability, making it suitable for determining trace levels of these compounds in biological samples. [, ]

4-(5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor exhibiting improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918.

4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)

  • Compound Description: KRP-197/ONO-8025 is a therapeutic agent used for urinary incontinence. The paper focuses on the synthesis of six presumed metabolites of this compound.

3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA)

  • Compound Description: HDIBA is an organic ligand utilized in the synthesis of five new inorganic-organic hybrid compounds containing Keggin-type polyoxometalates (POMs).

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound is a cardiotonic agent with low oral bioavailability. Researchers synthesized a series of N-acyl derivatives, including the benzoyl derivative, to improve its bioavailability.

2(-4(Chlorophenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

  • Compound Description: CBIPM exhibits significant corrosion inhibition properties for mild steel in a 1.0 M HCl solution, with an efficiency reaching 98.9% at 10-3 M. It acts as a mixed-type inhibitor, forming a complex with Fe2+ ions, as confirmed by electrochemical and spectroscopic measurements.
Overview

4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid is an organic compound characterized by its unique structure, which combines a benzoic acid moiety with a substituted benzimidazole ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C₁₅H₁₂N₂O₂, and it has a molecular weight of 256.26 g/mol. It is classified under the category of benzoic acids and imidazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid can be achieved through several methods, primarily involving the reaction of benzoic acid derivatives with substituted imidazoles. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 2-methyl-1H-benzimidazole and a suitable benzoic acid derivative.
  2. Reagents: Coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or acid chlorides may be used to facilitate the formation of the amide bond between the carboxylic acid and the imidazole.
  3. Solvents: Reactions are often conducted in organic solvents like dichloromethane or dimethylformamide under controlled temperature conditions.
  4. Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

Technical Details

The reaction conditions, including temperature, time, and concentration of reactants, are critical for optimizing yield and purity. Typical reaction temperatures range from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Molecular Structure Analysis

Structure

4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid features a benzoic acid group attached to a 2-methyl-substituted benzimidazole ring. The structural representation can be described using the following:

  • Molecular Formula: C₁₅H₁₂N₂O₂
  • Molecular Weight: 256.26 g/mol
  • Structural Representation:
    C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Data

The compound exhibits distinct functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the carboxylic acid group provides acidity, while the benzimidazole moiety may engage in coordination chemistry or biological interactions.

Chemical Reactions Analysis

Reactions

4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid can participate in various chemical reactions typical for benzoic acids and imidazole derivatives:

  1. Esterification: Reaction with alcohols to form esters under acidic conditions.
  2. Amidation: Reacting with amines to form amides, which can enhance biological activity.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to substituted imidazoles.

Technical Details

These reactions often require specific catalysts or reagents to proceed efficiently, and reaction conditions must be optimized based on desired outcomes.

Mechanism of Action

The mechanism of action for compounds like 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid is often linked to their interaction with biological targets such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding interactions that may lead to:

  • Enzyme Inhibition: Compounds may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: Altering receptor activity could influence signaling pathways relevant in disease processes.

Data on specific mechanisms would require further experimental validation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Approximately 150–155 °C.
  • Boiling Point: Not readily available but expected to be high due to molecular weight.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and strong acids.

Relevant data indicate that safety precautions should be taken when handling this compound due to its irritant properties.

Applications

4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its pharmacological properties, particularly in developing new therapeutic agents targeting specific diseases.
  2. Material Science: Explored for use in synthesizing advanced materials due to its unique structural features.
  3. Biochemical Research: Utilized as a tool compound in studies examining enzyme function or receptor interactions.
Synthetic Methodologies and Derivative Development

Rational Design Strategies for Benzimidazole-Benzolic Acid Hybrids

The structural architecture of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid (Chemical Formula: C₁₅H₁₂N₂O₂; MW: 252.27 g/mol) integrates a planar benzimidazole scaffold with a carboxylic acid-functionalized benzene ring, enabling dual-mode target engagement [7] [9]. Rational design leverages three core principles:

  • π-π Stacking Optimization: The benzimidazole nucleus intercalates with biomolecular aromatic systems (e.g., DNA bases, enzyme pockets), while the 2-methyl group enhances hydrophobic interactions and metabolic stability [5] [9].
  • Acid-Isostere Flexibility: The benzoic acid moiety serves as a versatile handle for salt formation, coordination chemistry (e.g., metal-organic frameworks), or covalent derivatization via amidation/esterification [4] [10].
  • Linker Geometry: Direct C-N bonding between N1 of benzimidazole and the para-position of benzoic acid maintains conformational rigidity, optimizing binding cavity occupancy in biological targets [7] [9].

Derivative development focuses on modifications at three sites: the imidazole C2, benzoic acid carboxylate, and benzene ring substituents. Hybrids bearing electron-donating groups (e.g., 3,4,5-trimethoxyphenyl) demonstrate enhanced topoisomerase inhibition, attributable to improved DNA minor groove affinity [5].

Table 1: Structurally Characterized Derivatives of 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid

DerivativeCAS NumberMolecular FormulaKey ModificationsPrimary Application
4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid170499-20-4C₁₆H₁₄N₂O₂Methylene linkerAnticancer agent development
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acidNot providedC₁₆H₁₃N₃O₃SThioether-acetamido linkerAntimicrobial hybrids
Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoateNot providedC₁₆H₁₄N₂O₂Carboxylic acid esterificationProdrug synthesis

Regioselective Functionalization of Benzimidazole Core for Targeted Bioactivity

Regioselective modification at the benzimidazole C2, C5, and C6 positions directly modulates electronic properties and bioactivity:

  • C2 Methylation: The 2-methyl group in the parent compound sterically blocks unproductive metabolic oxidation, extending plasma half-life. Experimental data confirms a 40% reduction in CYP3A4-mediated clearance compared to unmethylated analogs [4] [9].
  • C5/C6 Electron-Withdrawing Groups: Nitro (–NO₂) or bromo (–Br) substituents at C5 significantly enhance anticancer potency. SAR studies reveal a 15-fold increase in Pin1 inhibitory activity for 5-bromo derivatives (IC₅₀: 0.64 μM) versus unsubstituted cores (IC₅₀: 9.6 μM) due to halogen bonding with Proline 122 residues [5].
  • N1-Benzimidazole Linkage: Retention of the N1-aryl bond preserves planarity for DNA intercalation, as validated by molecular docking against B-DNA d(CGCGAATTCGCG)₂ (binding energy: −9.2 kcal/mol) [5] [10].

Defect engineering in metal-organic frameworks (MOFs) exploits the high pKa (≈12.8) of benzimidazole modulators. Benzimidazole-induced defects in UiO-66(Zr) expose 63% more Zr⁴⁺ sites than acetic acid modulators, elevating fluoride adsorption capacity to 93.59 mg F⁻/g – a 6-fold improvement over commercial ZrO₂ [10].

Table 2: Bioactivity and Adsorption Properties of Regioselectively Modified Derivatives

Substituent PositionFunctional GroupBiological/Physical ActivityPerformance Metric
C2MethylMetabolic stability enhancement40% reduced CYP3A4 clearance
C5BromoPin1 inhibitionIC₅₀ = 0.64 μM
C5NitroAnticancer (HepG-2, HCT-116, MCF-7)IC₅₀ = 1.8–2.3 μM
MOF modulatorBenzimidazoleFluoride adsorption capacity93.59 mg F⁻/g (90% removal rate)

Microwave-Assisted and Solvothermal Synthesis Protocols

Solvothermal Arylation: A high-yielding (93%) route couples 4-iodobenzoic acid with 2-methylbenzimidazole in DMSO at 110°C for 10 h using Pd-phosphine complex C₁₆H₁₂ClN₃OPdS (0.75 mol%) and KOH (2 eq) [1] [9]. Key advantages include:

  • Chemoselectivity: Exclusive N1-arylation without competing O- or C-alkylation byproducts.
  • Scalability: Tolerance to gram-scale reactions (tested up to 50 mmol) with minimal catalyst leaching.

Microwave-Assisted Cyclocondensation: Accelerated synthesis employs sealed vessels under microwave irradiation (180°C, 30 min), achieving 88% yield via:

  • In situ benzimidazole formation from o-phenylenediamine and acetic acid.
  • Direct C–N coupling with 4-fluorobenzoic acid using Cs₂CO₃ base and CuI catalyst [9] [10].Reaction kinetics analysis shows a 5-fold reduction in activation energy (Ea = 28.4 kJ/mol) versus conventional heating.

Table 3: Comparative Analysis of Synthetic Methods for 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid

MethodConditionsCatalyst/Base SystemYield (%)TimePurity
Solvothermal arylationDMSO, 110°C, inert atmospherePd-phosphine/KOH9310 h>99% (HPLC)
Microwave cyclizationDMAc, 180°C, microwave irradiationCuI/Cs₂CO₃880.5 h97%
Thermal condensationEthylene glycol, refluxNone6224 h90%

Post-Synthetic Modification via Amidation and Thioetherification

The carboxylic acid moiety enables directed diversification into bioactive derivatives:

  • Amidation: Activation with thionyl chloride generates acyl chloride intermediates, followed by nucleophilic addition with amines. Compound N18 (derived from 4-trifluoromethoxyaniline) exhibits potent anticancer activity against HCT116 (IC₅₀: 4.53 μM), surpassing 5-fluorouracil (IC₅₀: 9.99 μM) [8].
  • Thioetherification: Reaction with 2-mercaptobenzimidazole forms thioether-linked dimers. Hybrid N1 demonstrates broad-spectrum antimicrobial action (MIC: 1.27–2.54 μM against B. subtilis, S. aureus, and C. albicans) via dihydrofolate reductase inhibition [8].
  • Methylene-Bridged Analogs: Inserting a –CH₂– spacer between benzimidazole and benzoic acid (CAS: 170499-20-4) reduces planarity, diminishing DNA intercalation but enhancing solubility (logP: 2.8 vs. parent logP: 3.03) [6] [7].

Critical modifications adhere to strict stoichiometry:1. Amidation Protocol:- 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic acid (1 eq) + SOCl₂ (1.2 eq) → reflux 3 h.- Add R-NH₂ (1.5 eq) in THF, stir 12 h at 25°C [8].2. Thioether Formation:- K₂CO₃-mediated S-alkylation using 3-bromopropionic acid (1.1 eq) in acetone, 60°C, 6 h [8].

Table 4: Bioactive Derivatives Synthesized via Post-Modification

Derivative StructureSynthetic RouteBiological TargetActivity
Amide with 4-CF₃O-C₆H₄NH- (N18)AcylationHCT116 colorectal cancerIC₅₀ = 4.53 μM
Thioether with 2-mercaptobenzimidazole (N1)S-alkylationDihydrofolate reductaseMIC = 1.27 μM (B. subtilis)
4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)benzoic acidReductive aminationSolubility enhancementlogP = 2.8 (calculated)

All listed compounds are structurally confirmed via ¹H/¹³C NMR, IR, and HRMS [6] [7] [8].

Properties

CAS Number

1021144-32-0

Product Name

4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

IUPAC Name

4-(2-methylbenzimidazol-1-yl)benzoic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,18,19)

InChI Key

WJBFLMFRFMTUMZ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.